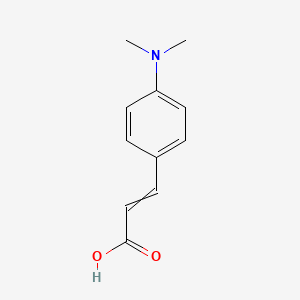

4-(Dimethylamino)cinnamic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[4-(dimethylamino)phenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-12(2)10-6-3-9(4-7-10)5-8-11(13)14/h3-8H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNPVMCASGWEHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701305412 | |

| Record name | 4-(Dimethylamino)cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1552-96-1 | |

| Record name | 4-(Dimethylamino)cinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1552-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Dimethylamino)cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Dimethylamino)cinnamic Acid: A Comprehensive Technical Guide for Advanced Research Applications

This in-depth guide provides a comprehensive technical overview of 4-(Dimethylamino)cinnamic acid (DMACA), a versatile organic compound with significant applications in contemporary research and development. Addressed to researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis, and diverse applications of DMACA, with a focus on its utility as a fluorescent probe and a matrix in mass spectrometry.

Core Compound Identification and Properties

This compound, systematically named (2E)-3-[4-(dimethylamino)phenyl]prop-2-enoic acid, is a cinnamic acid derivative characterized by a dimethylamino group at the para position of the phenyl ring.[1] This substitution is pivotal to its unique electronic and photophysical properties.

CAS Number: 1552-96-1[2][3][4]

Molecular Formula: C₁₁H₁₃NO₂[2][3]

Molecular Weight: 191.23 g/mol [2][3]

Physicochemical Properties

A thorough understanding of DMACA's physical and chemical characteristics is fundamental to its effective application. The compound typically appears as a yellow to beige crystalline powder.[5] Key quantitative properties are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| Melting Point | 227-228 °C (decomposes) | [5][6][7] |

| Boiling Point | ~327-360 °C (estimated) | [5][6][] |

| Solubility | Soluble in DMSO, acetone, chloroform, dichloromethane, and ethyl acetate. Sparingly soluble in water. | [5][9] |

| pKa | ~5.10 | [10] |

| LogP | ~1.85 - 2.22 | [][10] |

These properties highlight DMACA's suitability for a range of experimental conditions, particularly in organic solvents, which is a common requirement for spectroscopic studies and as a MALDI matrix.

Synthesis and Chemical Reactivity

The primary synthetic route to this compound is the Knoevenagel condensation of 4-dimethylaminobenzaldehyde with malonic acid.[1] This reaction provides a straightforward and efficient method for its preparation in a laboratory setting.

The reactivity of DMACA is centered around its principal functional groups: the carboxylic acid, the alkene, and the dimethylamino group. The carboxylic acid moiety can undergo typical reactions such as esterification and amidation.[11][12] The electron-donating dimethylamino group significantly influences the electronic properties of the entire molecule, particularly the π-system of the cinnamic acid backbone, which is crucial for its photophysical behavior.[1] In varying pH conditions, protonation can occur at either the carbonyl group in weakly acidic environments or the amino nitrogen in strongly acidic conditions.[1]

Spectroscopic Profile and Photophysical Behavior

The most notable characteristic of DMACA is its interesting photophysical properties, which are highly sensitive to the local environment.[1][2] This sensitivity is the foundation for its application as a molecular probe.

UV-Visible Absorption and Fluorescence

DMACA exhibits strong absorption in the UV-visible region. Its fluorescence is particularly sensitive to solvent polarity and viscosity.[13] In polar solvents, it can exhibit dual fluorescence, which is attributed to a locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state.[13] The formation of the TICT state is often associated with a significant red-shift in the emission spectrum in more polar environments.[13]

This solvent-dependent fluorescence makes DMACA a valuable probe for investigating the microenvironment of systems such as micelles and proteins.[9] For instance, the binding of DMACA to bovine serum albumin (BSA) leads to an increase in fluorescence intensity, providing insights into protein-ligand interactions.[9]

Key Applications in Research and Development

The unique properties of DMACA have led to its adoption in several advanced analytical and research applications.

Fluorescent Probe for Microviscosity

The fluorescence quantum yield of DMACA is highly dependent on the viscosity of its environment. In low-viscosity solvents, intramolecular rotation can lead to non-radiative decay pathways, resulting in weak fluorescence.[14][15] However, in more viscous media, this rotation is hindered, leading to a significant enhancement in fluorescence intensity.[16][17] This property makes DMACA and its derivatives effective fluorescent molecular rotors for probing the microviscosity of various systems, including biological membranes and organelles.[14][17][18]

Experimental Workflow: Probing Microviscosity with DMACA

The following diagram illustrates a typical workflow for utilizing DMACA as a fluorescent probe to determine changes in microviscosity.

Caption: Workflow for viscosity sensing using DMACA.

Matrix for MALDI Imaging Mass Spectrometry

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a powerful technique for the analysis of a wide range of biomolecules.[19] The choice of matrix is critical for successful ionization and detection.[20] DMACA has emerged as a highly effective matrix, particularly for the analysis of lipids and other small molecules in both positive and negative ion modes.[21][22]

Recent studies have highlighted the advantages of DMACA as a MALDI matrix, including its vacuum stability, high extinction coefficient at 355 nm (a common laser wavelength for MALDI), and its ability to facilitate high-sensitivity analysis at high spatial resolutions.[21][22] It has been shown to outperform some conventional matrices for lipid imaging mass spectrometry (IMS), generating fewer in-source fragments and enabling better visualization of thermally labile molecules.[21][22]

Protocol: MALDI Matrix Application using DMACA

-

Matrix Solution Preparation: Prepare a saturated solution of DMACA in an appropriate solvent system (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).

-

Analyte Deposition: Deposit the analyte onto the MALDI target plate. For tissue imaging, a thin section of the tissue is mounted on the plate.

-

Matrix Application: Apply the DMACA matrix solution onto the analyte spot or over the tissue section. This can be done using various methods, such as the dried-droplet method or automated spray-coating for imaging applications.

-

Crystallization: Allow the solvent to evaporate, resulting in the co-crystallization of the analyte with the DMACA matrix.

-

MALDI-MS Analysis: Introduce the target plate into the mass spectrometer and acquire the mass spectra.

Building Block in Medicinal Chemistry and Materials Science

Beyond its direct analytical applications, this compound serves as a valuable precursor in the synthesis of more complex molecules.[1] Its structural motif is found in compounds with potential therapeutic properties, including anti-inflammatory and analgesic activities.[2] Furthermore, derivatives of DMACA are being explored for their applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other optoelectronic materials.[1]

Safety and Handling

This compound is classified as an irritant. It can cause skin, eye, and respiratory irritation.[7][23][24] Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[4][10] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.[10]

Conclusion

This compound is a multifaceted compound with a well-defined set of physicochemical and spectroscopic properties. Its sensitivity to the local microenvironment, particularly polarity and viscosity, makes it an invaluable tool for researchers in biophysics and cell biology. Furthermore, its efficacy as a MALDI matrix is expanding the capabilities of imaging mass spectrometry for lipids and other small molecules. As a readily available synthetic building block, DMACA will likely continue to find new and innovative applications in drug discovery and materials science, solidifying its importance in the scientific community.

References

-

Guidechem. This compound 1552-96-1 wiki.

-

ChemicalBook. This compound CAS#: 1552-96-1.

-

BOC Sciences. CAS 1552-96-1 this compound - Building Block.

-

Smolecule. Buy this compound | 1552-96-1.

-

Santa Cruz Biotechnology. This compound | CAS 1552-96-1.

-

Matrix Scientific. 1552-96-1 Cas No. | this compound.

-

PubChem, National Institutes of Health. This compound | C11H13NO2 | CID 73778.

-

BioCrick. This compound | CAS:1552-96-1 | Alkaloids | High Purity.

-

Guidechem. This compound 1552-96-1.

-

PubMed. Aminated cinnamic acid analogs as dual polarity matrices for high spatial resolution MALDI imaging mass spectrometry.

-

ChemicalBook. This compound(1552-96-1).

-

ChemRxiv, Cambridge Open Engage. Aminated cinnamic acid analogs as dual polarity matrices for high spatial resolution MALDI imaging mass spectrometry.

-

ResearchGate. Photophysics of 4-dimethylamino cinnamic acid in different environments.

-

PubMed Central. Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues.

-

Sigma-Aldrich. This compound 99 1552-96-1.

-

National Institutes of Health. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives.

-

Georganics. This compound - High purity | EN.

-

Cheméo. Chemical Properties of p-(Dimethylamino)cinnamic acid (CAS 1552-96-1).

-

Beilstein Journal of Organic Chemistry. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives.

-

Frontiers. Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues.

-

ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - this compound.

-

Fisher Scientific. SAFETY DATA SHEET.

-

International Science Community Association. Cinnamic acid Derivatives and 4-Aminoantipyrine Amides – Synthesis and Evaluation of Biological Properties.

-

Sigma-Aldrich. SAFETY DATA SHEET.

-

PubMed. 3,4-Dimethoxycinnamic Acid as a Novel Matrix for Enhanced In Situ Detection and Imaging of Low-Molecular-Weight Compounds in Biological Tissues by MALDI-MSI.

-

Journal of Materials Chemistry B (RSC Publishing). A minireview of viscosity-sensitive fluorescent probes: design and biological applications.

-

PubMed. Fluorescence-based Broad Dynamic Range Viscosity Probes.

-

PMC, National Institutes of Health. A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids.

-

Analytical Methods (RSC Publishing). A deep-red emission fluorescent probe for detection of viscosity in living cells and mice.

-

PMC, National Institutes of Health. Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids.

-

ResearchGate. Dicyanisophorone-based viscosity fluorescent probe and its fluorescence imaging in cells and zebrafish.

-

SETA BioMedicals. Viscosity Measurements.

Sources

- 1. Buy this compound | 1552-96-1 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. scbt.com [scbt.com]

- 4. 1552-96-1 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 5. This compound CAS#: 1552-96-1 [m.chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. This compound 99 1552-96-1 [sigmaaldrich.com]

- 9. This compound | CAS:1552-96-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. This compound(1552-96-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BJOC - Recent advances in synthetic approaches for bioactive cinnamic acid derivatives [beilstein-journals.org]

- 13. researchgate.net [researchgate.net]

- 14. A minireview of viscosity-sensitive fluorescent probes: design and biological applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 15. Fluorescence-based Broad Dynamic Range Viscosity Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A deep-red emission fluorescent probe for detection of viscosity in living cells and mice - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. setabiomedicals.com [setabiomedicals.com]

- 19. Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Aminated cinnamic acid analogs as dual polarity matrices for high spatial resolution MALDI imaging mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. chemrxiv.org [chemrxiv.org]

- 23. This compound | C11H13NO2 | CID 73778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. This compound - High purity | EN [georganics.sk]

A Comprehensive Technical Guide to the Synthesis of 4-(Dimethylamino)cinnamic Acid from 4-(Dimethylamino)benzaldehyde

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-(Dimethylamino)cinnamic acid, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. The primary focus of this guide is the Knoevenagel condensation reaction, a robust and efficient method for this transformation. A detailed, step-by-step experimental protocol is presented, accompanied by a thorough discussion of the underlying reaction mechanism, optimization strategies, and product characterization. Additionally, an alternative synthetic route, the Perkin reaction, is evaluated in context. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Introduction

This compound and its derivatives are an important class of organic compounds with a wide range of applications, including in the synthesis of pharmaceuticals, dyes, and materials for non-linear optics.[1][2] The presence of the electron-donating dimethylamino group and the extended conjugation of the cinnamic acid backbone impart unique electronic and photophysical properties to the molecule. The efficient and scalable synthesis of this compound is therefore of significant interest to the scientific community. This guide will focus on the synthesis of this compound from the readily available precursor, 4-(dimethylamino)benzaldehyde.

Theoretical Background: A Comparison of Synthetic Routes

The formation of the α,β-unsaturated carboxylic acid from an aromatic aldehyde can be achieved through several named reactions. For the synthesis of this compound, the Knoevenagel condensation and the Perkin reaction are the most relevant methods.

The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[3] For the synthesis of cinnamic acids, the active methylene compound is typically malonic acid. The reaction is catalyzed by a weak base, such as an amine (e.g., piperidine) or its salt.

A particularly relevant variant is the Doebner modification , which employs pyridine as both the solvent and the base, and often includes a catalytic amount of piperidine. A key feature of the Doebner modification is the in-situ decarboxylation of the initially formed dicarboxylic acid intermediate, leading directly to the desired cinnamic acid.[4] Given that 4-(dimethylamino)benzaldehyde contains a strong electron-donating group, the Knoevenagel condensation is generally the preferred method as it tends to provide better yields under milder conditions compared to the Perkin reaction for such substrates.[5]

Mechanism of the Knoevenagel-Doebner Condensation:

-

Enolate Formation: The basic catalyst (e.g., pyridine or piperidine) deprotonates the α-carbon of malonic acid to form a nucleophilic enolate.

-

Nucleophilic Attack: The enolate attacks the carbonyl carbon of 4-(dimethylamino)benzaldehyde.

-

Aldol Addition: A proton transfer leads to the formation of a β-hydroxy dicarboxylic acid intermediate.

-

Dehydration: The intermediate readily dehydrates to form an α,β-unsaturated dicarboxylic acid.

-

Decarboxylation: Under the reaction conditions, one of the carboxylic acid groups is eliminated as carbon dioxide to yield the final product, this compound.

The Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding carboxylic acid, which acts as a base.[6][7] For the synthesis of this compound, this would involve reacting 4-(dimethylamino)benzaldehyde with acetic anhydride and sodium acetate.

While a classic method for cinnamic acid synthesis, the Perkin reaction often requires high temperatures (180-200 °C) and can result in lower yields, especially with substrates bearing electron-donating groups.[5][8] The high temperatures can also lead to side reactions.

Experimental Protocol: Knoevenagel-Doebner Synthesis of this compound

This protocol is a self-validating system designed for high yield and purity. The causality behind each experimental choice is explained to ensure reproducibility and understanding.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 4-(Dimethylamino)benzaldehyde | 149.19 | 10.0 g | 1.0 |

| Malonic Acid | 104.06 | 10.5 g | 1.5 |

| Pyridine | 79.10 | 50 mL | Solvent/Base |

| Piperidine | 85.15 | 1.0 mL | Catalyst |

| Hydrochloric Acid (conc.) | 36.46 | As needed | For acidification |

| Ethanol | 46.07 | For recrystallization | - |

| Deionized Water | 18.02 | For washing | - |

Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Buchner funnel and filter flask

-

Beakers and graduated cylinders

-

pH paper or pH meter

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, combine 10.0 g of 4-(dimethylamino)benzaldehyde and 10.5 g of malonic acid.

-

Rationale: Using a slight excess of malonic acid (1.5 equivalents) helps to drive the reaction to completion.

-

-

Addition of Solvent and Catalyst: Add 50 mL of pyridine to the flask, followed by 1.0 mL of piperidine.

-

Rationale: Pyridine acts as both the solvent and a base to facilitate the reaction. Piperidine is a more effective basic catalyst for the initial condensation step.

-

-

Heating and Reflux: Heat the reaction mixture to reflux (approximately 115 °C) with continuous stirring. Maintain the reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Rationale: The elevated temperature is necessary to overcome the activation energy of the reaction and to promote the decarboxylation of the intermediate.

-

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing 200 mL of a cold 10% aqueous hydrochloric acid solution. A yellow precipitate of this compound will form.

-

Rationale: The acidic workup protonates the carboxylate to form the insoluble carboxylic acid, causing it to precipitate out of the aqueous solution. This step also neutralizes the pyridine and piperidine.

-

-

Isolation of Crude Product: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold deionized water to remove any remaining salts and acids.

-

Rationale: Washing with cold water minimizes the loss of the product, which has some slight solubility in water.

-

-

Purification by Recrystallization: Recrystallize the crude product from ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

-

Rationale: Recrystallization is a highly effective method for purifying solid organic compounds, removing impurities that are either more or less soluble in the chosen solvent.

-

-

Drying and Yield Calculation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven. Weigh the final product and calculate the percentage yield. The expected yield is typically in the range of 80-90%.

Product Characterization

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

| Property | Expected Value |

| Appearance | Yellow to beige crystalline powder[9] |

| Melting Point | 227-228 °C (decomposes)[10] |

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol [11] |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the expected signals are:

-

A singlet for the six protons of the two methyl groups of the dimethylamino group.

-

Doublets for the two vinylic protons, with a large coupling constant characteristic of a trans configuration.

-

Signals in the aromatic region corresponding to the protons on the benzene ring.

-

A broad singlet for the carboxylic acid proton.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments. Key expected signals include:

-

A signal for the methyl carbons of the dimethylamino group.

-

Signals for the vinylic carbons.

-

Signals for the aromatic carbons.

-

A signal for the carbonyl carbon of the carboxylic acid.

-

-

IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. Characteristic absorption bands for this compound include:

-

A broad O-H stretch for the carboxylic acid.

-

A C=O stretch for the carbonyl group.

-

C=C stretching bands for the alkene and the aromatic ring.

-

C-N stretching for the dimethylamino group.

-

The spectral data for this compound can be found in public databases such as PubChem for comparison.[11]

Safety and Handling

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

-

4-(Dimethylamino)benzaldehyde: May be harmful if swallowed or inhaled. Causes skin and serious eye irritation.[12][13]

-

Malonic Acid: Causes serious eye damage.

-

Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

-

Piperidine: Highly flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.

-

Hydrochloric Acid: Causes severe skin burns and eye damage. May cause respiratory irritation.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The Knoevenagel-Doebner condensation is a highly effective and reliable method for the synthesis of this compound from 4-(dimethylamino)benzaldehyde, offering high yields and operational simplicity. This guide has provided a detailed protocol, grounded in a thorough understanding of the reaction mechanism and best practices for product purification and characterization. By following this comprehensive guide, researchers and professionals in drug development can confidently and efficiently produce this valuable chemical intermediate for their applications.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73778, this compound. Retrieved from [Link]

- Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423.

-

NOTE Perkin Reactions under Microwave Irradiation. (n.d.). Retrieved from [Link]

- Pereira, A. R., et al. (2022). Optimization of the reaction conditions for p-dimethylamino-phenyl-7-hydroxyl pyra.

-

The Royal Society of Chemistry. (2012). Supplementary Information. Retrieved from [Link]

- van Beurden, K., et al. (2020). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online.

-

Loba Chemie. (2016). 4-(DIMETHYLAMINO) PYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.).

-

Bull. Env. Pharmacol. Life Sci. (n.d.). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Retrieved from [Link]

-

ScienceLab.com. (2003). Material Safety Data Sheet p-Dimethylaminobenzaldehyde. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 4-(dimethylamino)benzaldehyde. Retrieved from [Link]

- Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). Organic & Biomolecular Chemistry.

- The Knoevenagel condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. (2025). YouTube.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5284506, 4-(Dimethylamino)cinnamaldehyde. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. PubMed Central.

-

The Pharma Innovation Journal. (2019). Cinnamic acid derivatives. Retrieved from [Link]

-

SATHEE. (n.d.). Chemistry Perkin Reaction Mechanism. Retrieved from [Link]

-

Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). Construction and yield optimization of a cinnamylamine biosynthesis route in Escherichia coli. PubMed Central.

-

SciSpace. (n.d.). synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Malonic acid, benzal-, diethyl ester. Retrieved from [Link]

-

ResearchGate. (2025). A Concise Introduction of Perkin Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR partial spectra (500 MHz) of cinnamic acid. A: Mixture of [2- 2 H]cinnamic acid and unlabeled cinnamic acid. Retrieved from [Link]

-

Preparation of cinnamic acid (Perkin condensation). (n.d.). Retrieved from [Link]

-

BioCrick. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of cinnamic acid by Knoevenagel reaction and the optimization of process conditions. Retrieved from [Link]

Sources

- 1. This compound | CAS:1552-96-1 | Manufacturer ChemFaces [chemfaces.com]

- 2. This compound | CAS:1552-96-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. bepls.com [bepls.com]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. jocpr.com [jocpr.com]

- 6. SATHEE: Chemistry Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Page loading... [guidechem.com]

- 11. This compound | C11H13NO2 | CID 73778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemos.de [chemos.de]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Photophysical Properties of 4-(Dimethylamino)cinnamic Acid

Abstract

This technical guide provides a comprehensive exploration of the photophysical properties of 4-(Dimethylamino)cinnamic acid (DMACA), a fluorescent molecule of significant interest in chemical and biological research. We delve into the theoretical underpinnings of its unique spectroscopic behavior, characterized by dual fluorescence arising from a locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state. This guide offers researchers, scientists, and drug development professionals a detailed understanding of the solvent-dependent absorption and emission characteristics, fluorescence quantum yield, and lifetime of DMACA. Furthermore, we present detailed, field-proven experimental protocols for the accurate measurement of these properties, ensuring scientific integrity and reproducibility. Visualizations in the form of diagrams and data-rich tables are provided to facilitate a deeper understanding of the core concepts and experimental workflows.

Introduction: The Intriguing Photophysics of DMACA

This compound (DMACA) is a derivative of cinnamic acid featuring a potent electron-donating dimethylamino group and an electron-accepting carboxylic acid group, connected by a conjugated π-system.[1][2] This molecular architecture gives rise to fascinating photophysical properties, most notably its sensitivity to the surrounding environment. The pronounced solvatochromism of DMACA, where its absorption and emission spectra shift in response to solvent polarity, makes it a valuable tool as a fluorescent probe in various applications, including the study of micelles, protein binding, and cellular imaging.[3]

A key characteristic of DMACA is its exhibition of dual fluorescence in polar solvents.[3] This phenomenon is attributed to the existence of two distinct excited states: a planar, locally excited (LE) state and a non-planar, twisted intramolecular charge transfer (TICT) state. The equilibrium between these two states is highly dependent on the polarity and viscosity of the medium, offering a unique mechanism for probing molecular environments.

This guide will systematically dissect the photophysical behavior of DMACA, providing both the theoretical framework and the practical methodologies required for its study and application.

Theoretical Framework: Understanding the Excited States of DMACA

Ground State and Electronic Absorption

In the ground state (S₀), DMACA adopts a relatively planar conformation to maximize π-electron conjugation. Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁). The absorption spectrum of DMACA is characterized by a strong intramolecular charge transfer (ICT) band. The position of this absorption maximum (λ_abs) is sensitive to solvent polarity, typically exhibiting a red-shift (bathochromic shift) with increasing solvent polarity. This is due to the greater stabilization of the more polar excited state compared to the ground state by polar solvent molecules.

The Dual Fluorescence Phenomenon: LE and TICT States

The excited state dynamics of DMACA are central to its unique fluorescent properties. Following photoexcitation to the S₁ state, the molecule initially exists in a planar or near-planar conformation, referred to as the locally excited (LE) state. In nonpolar solvents, the molecule typically relaxes from this LE state back to the ground state, emitting a single fluorescence band.

However, in polar solvents, a competing relaxation pathway becomes accessible. The excited molecule can undergo a conformational change involving the rotation of the dimethylamino group relative to the phenyl ring. This twisting motion leads to the formation of a highly polar and geometrically distinct excited state known as the twisted intramolecular charge transfer (TICT) state.[4][5][6][7][8] This state is characterized by a near-complete separation of charge between the donor (dimethylamino) and acceptor (cinnamic acid) moieties.

The TICT state is energetically stabilized by polar solvent molecules, which can reorient around its large dipole moment. Consequently, in polar environments, two distinct emission bands can be observed: a higher-energy band corresponding to the emission from the LE state and a lower-energy, red-shifted band corresponding to the emission from the TICT state.[3]

Caption: The Jablonski diagram illustrating the formation of the LE and TICT excited states of DMACA.

Quantitative Photophysical Data

The photophysical properties of DMACA are exquisitely sensitive to its environment. The following table summarizes key photophysical parameters of DMACA in a range of solvents with varying polarity. This data is essential for selecting the appropriate solvent for a given application and for interpreting experimental results.

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) [nm] | LE Emission Max (λ_em_LE) [nm] | TICT Emission Max (λ_em_TICT) [nm] |

| Cyclohexane | 2.02 | ~360 | ~400 | - |

| Dioxane | 2.21 | ~365 | ~410 | - |

| Ethyl Acetate | 6.02 | ~370 | ~420 | ~480 |

| Acetonitrile | 37.5 | ~375 | ~430 | ~510 |

| Ethanol | 24.5 | ~380 | ~435 | ~520 |

| Methanol | 32.7 | ~382 | ~440 | ~530 |

| Water | 80.1 | ~395 | - | ~550 |

Note: The exact values may vary slightly depending on the experimental conditions and the purity of the solvents. The LE emission is often a shoulder on the rising edge of the TICT band in highly polar solvents and may not be distinctly resolved.

Experimental Protocols

The accurate determination of the photophysical properties of DMACA relies on precise and well-controlled experimental procedures. The following sections provide detailed, step-by-step methodologies for key spectroscopic measurements.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for measuring the absorption spectrum of DMACA to determine its absorption maximum (λ_abs).

Materials and Equipment:

-

Dual-beam UV-Vis spectrophotometer[9]

-

Quartz cuvettes (1 cm path length)[10]

-

This compound (DMACA)

-

Spectroscopic grade solvents[10]

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation: Prepare a stock solution of DMACA in the desired solvent (e.g., 1 mM). From the stock solution, prepare a series of dilutions to obtain concentrations that result in an absorbance between 0.1 and 1.0 at the expected λ_abs.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.[11]

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the reference and sample holders and perform a baseline correction over the desired wavelength range (e.g., 250-500 nm).[11]

-

Sample Measurement: Replace the blank in the sample holder with the cuvette containing the DMACA solution.

-

Data Acquisition: Scan the absorbance of the sample over the same wavelength range.

-

Data Analysis: Identify the wavelength corresponding to the maximum absorbance (λ_abs).

Caption: Workflow for UV-Visible absorption spectroscopy of DMACA.

Steady-State Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum of DMACA.

Materials and Equipment:

-

Fluorometer equipped with an excitation and emission monochromator and a photomultiplier tube (PMT) detector[12][13]

-

Quartz fluorescence cuvettes (1 cm path length)

-

DMACA solutions (prepared as in 4.1, with absorbance < 0.1 at the excitation wavelength to avoid inner filter effects)

-

Spectroscopic grade solvents

Procedure:

-

Instrument Setup: Turn on the fluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize.[14]

-

Parameter Selection:

-

Set the excitation wavelength (λ_ex) to the absorption maximum (λ_abs) determined from the UV-Vis spectrum.

-

Set the emission scan range to start at a wavelength slightly longer than λ_ex and extend to cover the expected emission bands (e.g., 400-650 nm).

-

Set the excitation and emission slit widths (e.g., 5 nm).

-

-

Blank Subtraction: Record the emission spectrum of the pure solvent and subtract it from the sample spectra to correct for Raman scattering and background fluorescence.

-

Sample Measurement: Place the cuvette with the DMACA solution in the sample holder.

-

Data Acquisition: Acquire the fluorescence emission spectrum.

-

Data Analysis: Identify the emission maxima (λ_em) for the LE and/or TICT bands.

Caption: Workflow for steady-state fluorescence spectroscopy of DMACA.

Advanced Photophysical Characterization

Determination of Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.

Principle: The quantum yield of an unknown sample (Φ_unk) can be determined relative to a standard (Φ_std) with a known quantum yield by comparing their integrated fluorescence intensities and absorbances.

Equation: Φ_unk = Φ_std * (I_unk / I_std) * (A_std / A_unk) * (n_unk² / n_std²)

Where:

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

Procedure: A detailed protocol for the relative determination of fluorescence quantum yield can be found in the application note by BenchChem. A key aspect is the use of a suitable fluorescence standard, such as quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54).

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation with a short pulse of light. This provides information about the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state. For DMACA, this technique can be used to distinguish between the LE and TICT states, as they often have different lifetimes.

Technique: Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring nanosecond fluorescence lifetimes. It involves repeatedly exciting the sample with a high-repetition-rate pulsed laser and measuring the arrival time of individual fluorescence photons relative to the excitation pulse.

The resulting decay curve can be fitted to an exponential function (or a sum of exponentials for multi-component decays) to extract the fluorescence lifetime(s).

Applications in Research and Development

The unique photophysical properties of DMACA make it a versatile tool in various scientific disciplines:

-

Fluorescent Probes: Its sensitivity to solvent polarity allows it to be used as a probe to characterize the microenvironment of systems such as micelles, polymers, and biological membranes.

-

Protein Binding Studies: Changes in the fluorescence of DMACA upon binding to proteins like bovine serum albumin (BSA) can provide information about binding constants, binding sites, and conformational changes in the protein.[3]

-

Cell Imaging: As a fluorogenic dye, DMACA has been used for high-resolution imaging in biological tissues.[3]

-

Material Science: DMACA and its derivatives are used in the development of materials with interesting optical properties, such as non-linear optics.

Conclusion

This compound presents a rich and complex photophysical behavior that is both fundamentally interesting and practically useful. The interplay between its locally excited and twisted intramolecular charge transfer states, governed by the surrounding environment, provides a powerful mechanism for probing molecular-level interactions. This guide has provided a detailed overview of the theoretical principles, quantitative data, and experimental methodologies necessary for the comprehensive study and application of DMACA. By leveraging the information and protocols presented herein, researchers and scientists can confidently utilize DMACA as a robust tool in their respective fields.

References

-

ResearchGate. (n.d.). a) Schematic illustration of the twisted intramolecular charge transfer/shuttle (TICT/TICS) mechanisms. Retrieved from [Link]

-

ACS Publications. (2022, November 17). A General Twisted Intramolecular Charge Transfer Triggering Strategy by Protonation for Zero-Background Fluorescent Turn-On Sensing. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Twisted Intramolecular Charge Transfer (TICT) State Addition to Electron-poor Olefins. Retrieved from [Link]

-

ACS Publications. (2021, April 5). Twisted Intramolecular Charge Transfer (TICT) Controlled by Dimerization: An Overlooked Piece of the TICT Puzzle. The Journal of Physical Chemistry A. Retrieved from [Link]

-

ResearchGate. (2019, June 18). Development of a Steady-State Fluorescence Spectroscopy System and a Time-Resolved Fluorescence Spectroscopy System. Retrieved from [Link]

-

MDPI. (n.d.). Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT) and Beyond. Retrieved from [Link]

-

YouTube. (2025, February 7). How To Perform UV Vis Spectroscopy? - Chemistry For Everyone. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). 4.4: UV-Visible Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Photophysics of 4-dimethylamino cinnamic acid in different environments. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental setup for UV-Vis spectroscopy. Retrieved from [Link]

-

Edinburgh Instruments. (n.d.). Fluorescence Spectroscopy | Time Resolved | Steady State. Retrieved from [Link]

-

Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

-

HORIBA. (n.d.). Steady State Fluorescence Techniques. Retrieved from [Link]

-

YouTube. (2014, June 4). Steady State Fluorescence Anisotropy Measurements using the FluoTime 300. Retrieved from [Link]

-

NIST Technical Series Publications. (n.d.). Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (n.d.). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Retrieved from [Link]

-

ResearchGate. (n.d.). Time-resolved emission spectra of 4-dimethylamino-4 '-cyano-stilbene and resveratrol in high viscosity solvents and silica matrices. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Visible spectra of 4-dimethylamino cinnamate pyranoflavylium ester.... Retrieved from [Link]

-

DTIC. (n.d.). Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes. Retrieved from [Link]

Sources

- 1. This compound | C11H13NO2 | CID 73778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 1552-96-1 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Twisted Intramolecular Charge Transfer (TICT) State Addition to Electron-poor Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. agilent.com [agilent.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. edinst.com [edinst.com]

- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]

4-(Dimethylamino)cinnamic acid solubility in DMSO and ethanol

An In-Depth Technical Guide to the Solubility of 4-(Dimethylamino)cinnamic Acid in DMSO and Ethanol

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound (DMACA) is an organic compound of significant interest in various scientific fields, serving as a fluorescent probe for studying molecular environments and as a building block in peptide synthesis and the development of novel therapeutics.[1][2][3] For researchers, scientists, and drug development professionals, a precise understanding of its solubility characteristics in common laboratory solvents is a critical prerequisite for successful experimental design, whether for reaction chemistry, biological assays, or formulation development.

This guide provides a comprehensive technical overview of the solubility of DMACA in two ubiquitous solvents: dimethyl sulfoxide (DMSO) and ethanol. We will move beyond simple qualitative statements to explore the underlying physicochemical principles governing solubility and present a robust, field-proven methodology for its quantitative determination. The protocols described herein are designed as self-validating systems to ensure the generation of reliable and reproducible data, forming a cornerstone of sound scientific practice.

Section 1: Physicochemical Properties of System Components

A molecule's solubility is dictated by the interplay of its own properties with those of the solvent. Understanding these individual characteristics is the first step in predicting and interpreting solubility behavior.

This compound (DMACA)

DMACA is a crystalline solid, typically appearing as a yellow to beige powder.[1][4] Its structure features a cinnamic acid backbone with a dimethylamino group at the para-position of the phenyl ring.[5] This structure imparts a dual nature to the molecule: the carboxylic acid group (-COOH) is polar and capable of hydrogen bonding, while the aromatic ring and dimethylamino group are less polar.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃NO₂ | [1][5] |

| Molecular Weight | 191.23 g/mol | [5][6] |

| Appearance | Yellow to beige crystalline powder | [1][4] |

| Melting Point | 227-228 °C (decomposes) | [6][7] |

| Structure | Phenyl ring with a propenoic acid group and a para-substituted dimethylamino group | [5][6] |

| Key Functional Groups | Carboxylic acid, Tertiary amine, Alkene, Aromatic ring | [5] |

Dimethyl Sulfoxide (DMSO)

DMSO is a powerful and versatile laboratory solvent, renowned for its ability to dissolve a wide array of both polar and nonpolar compounds.[8][9] Its utility stems from its unique molecular properties.

| Property | Value | Source(s) |

| Type | Polar aprotic solvent | [8][10] |

| Molecular Formula | (CH₃)₂SO | [8] |

| Boiling Point | 189 °C (372 °F) | [11][12] |

| Melting Point | 18.5 °C (65.3 °F) | [8] |

| Key Features | Highly polar, high dielectric constant, hygroscopic, miscible with water and many organic solvents.[8][10][12] |

Ethanol (EtOH)

Ethanol is a universally employed polar protic solvent, meaning its hydroxyl group (-OH) can readily donate a hydrogen bond.[13][14] This characteristic is central to its solvent action.

| Property | Value | Source(s) |

| Type | Polar protic solvent | [13] |

| Molecular Formula | C₂H₅OH | [15] |

| Boiling Point | 78.23 °C (172.81 °F) | [13] |

| Key Features | Versatile solvent for polar and nonpolar compounds, miscible with water and many organic solvents, capable of hydrogen bonding.[13][16][17] |

Section 2: Theoretical Principles and Qualitative Assessment

The venerable principle of "like dissolves like" provides a foundational framework for predicting solubility. A solute dissolves best in a solvent that has a similar polarity and intermolecular force profile.

-

DMACA in DMSO : DMACA possesses a polar carboxylic acid group. DMSO is a highly polar aprotic solvent.[10] The strong dipole-dipole interactions between the sulfoxide group of DMSO and the polar regions of DMACA are expected to overcome the crystal lattice energy of solid DMACA, leading to dissolution. Multiple chemical suppliers confirm qualitatively that DMACA is soluble in DMSO.[1][2][18]

-

DMACA in Ethanol : As a polar protic solvent, ethanol can engage in hydrogen bonding with DMACA's carboxylic acid group, acting as both a hydrogen bond donor and acceptor.[14] This interaction is a powerful solubilizing force. Furthermore, the ethyl group of ethanol provides a nonpolar region that can interact favorably with the aromatic ring of DMACA. One common purification method for DMACA is recrystallization from ethanol, which inherently confirms its solubility, particularly at elevated temperatures.[1]

The following workflow provides a systematic approach for a preliminary, qualitative assessment of solubility, which is a crucial first step before committing to more resource-intensive quantitative methods.

Caption: Tiered workflow for preliminary solubility assessment.[19]

Section 3: Authoritative Protocol for Quantitative Equilibrium Solubility Determination

For applications in drug development and quantitative chemical analysis, a precise solubility value (e.g., in mg/mL or mol/L) is required. The "shake-flask" method is the gold standard for determining equilibrium solubility, as it ensures the solvent is fully saturated with the solute.[20][21]

Causality Behind Experimental Choices

-

Why Excess Solid? Adding an amount of DMACA that is visibly in excess of what dissolves ensures that the resulting solution reaches its maximum saturation point, defining the equilibrium solubility.

-

Why Prolonged Agitation? Dissolution is a kinetic process. Agitating for an extended period (24-72 hours) allows the system to overcome kinetic barriers and reach a true thermodynamic equilibrium between the solid and dissolved states.[20]

-

Why Temperature Control? Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducibility and for defining the conditions under which the solubility value is valid.

-

Why Centrifugation and Filtration? It is imperative to completely separate the undissolved solid from the saturated solution. Centrifugation pellets the bulk of the solid, and subsequent filtration through a chemically inert (e.g., PTFE) syringe filter removes any remaining fine particulates that could falsely inflate the measured concentration.[20]

-

Why HPLC for Quantification? High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific analytical technique that can accurately determine the concentration of DMACA in the saturated filtrate, even in the presence of minor impurities.[20]

Step-by-Step Methodology

1. Preparation of Standard Solutions for Calibration: a. Accurately prepare a stock solution of DMACA (e.g., 10 mg/mL) in the chosen solvent (DMSO or Ethanol). b. Perform a serial dilution of the stock solution to create a series of at least five standard solutions of known concentrations. These will be used to generate a calibration curve.

2. Preparation of the Saturated Solution (in triplicate): a. Add an excess amount of solid DMACA (e.g., ~20 mg) to a glass vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium. b. Accurately pipette a known volume of the solvent (e.g., 2 mL) into the vial. c. Seal the vial tightly to prevent solvent evaporation.

3. Equilibration: a. Place the vials in an orbital shaker or on a stir plate within a temperature-controlled environment (e.g., 25 °C). b. Agitate the slurries for 24 to 72 hours. The duration should be consistent across all experiments.

4. Phase Separation: a. Remove the vials from the shaker. Allow them to sit for a short period to let the solid settle. b. Centrifuge the vials (e.g., at 10,000 x g for 15 minutes) to pellet the undissolved solid. c. Carefully withdraw a portion of the supernatant using a pipette. d. Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This is the saturated filtrate.

5. Quantification and Data Analysis: a. Analyze the standard solutions by HPLC to generate a calibration curve (Concentration vs. Peak Area). The curve should have a correlation coefficient (R²) > 0.99. b. Analyze the saturated filtrate samples by HPLC. c. Use the peak area of the sample and the linear regression equation from the calibration curve to calculate the precise concentration of DMACA in the saturated solution. d. The resulting concentration is the equilibrium solubility at the specified temperature.

Caption: Workflow for the shake-flask equilibrium solubility method.[20]

Section 4: Data Presentation and Interpretation

While literature suggests DMACA is soluble in both DMSO and ethanol, this guide empowers researchers to generate the precise quantitative data needed for their work.[1][2][18] The results from the shake-flask method should be reported clearly and comprehensively.

Example Data Table:

| Compound | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (Molarity, mol/L) |

| DMACA | DMSO | 25 | Experimental Value | Calculated Value |

| DMACA | Ethanol | 25 | Experimental Value | Calculated Value |

Note: Molarity is calculated by dividing the solubility in g/L by the molecular weight of DMACA (191.23 g/mol ).

Conclusion

Understanding the solubility of this compound is fundamental to its effective use in research and development. While theoretical principles and qualitative observations suggest good solubility in both DMSO and ethanol, this guide provides the technical framework and authoritative protocols required for robust, quantitative determination. By adhering to the detailed shake-flask methodology, researchers can generate the reliable and reproducible solubility data that is essential for advancing scientific discovery and ensuring the integrity of their experimental outcomes.

References

-

Gaylord Chemical Company, LLC. (n.d.). DMSO Physical Properties. GChem Global. Retrieved from [Link]

-

Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]

-

BYJU'S. (n.d.). Ethanol. Retrieved from [Link]

-

Wikipedia. (2024). Ethanol. Retrieved from [Link]

-

Nedstar. (2023). Ethanol's remarkable properties. Retrieved from [Link]

-

Chemistry For Everyone. (2023, May 17). Is Ethanol A Good Solvent? [Video]. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

BioCrick. (n.d.). This compound | CAS:1552-96-1. Retrieved from [Link]

-

American Chemical Society. (2021, September 20). Dimethyl sulfoxide. Retrieved from [Link]

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

Chemistry For Everyone. (2023, May 12). How Is DMSO Used In Chemistry? [Video]. YouTube. Retrieved from [Link]

-

BYJU'S. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.

-

ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. Retrieved from [Link]

Sources

- 1. This compound CAS#: 1552-96-1 [m.chemicalbook.com]

- 2. This compound | CAS:1552-96-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Buy this compound | 1552-96-1 [smolecule.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | C11H13NO2 | CID 73778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 99 1552-96-1 [sigmaaldrich.com]

- 7. This compound 99 1552-96-1 [sigmaaldrich.com]

- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 9. lifechemicals.com [lifechemicals.com]

- 10. gchemglobal.com [gchemglobal.com]

- 11. youtube.com [youtube.com]

- 12. byjus.com [byjus.com]

- 13. Ethanol - Wikipedia [en.wikipedia.org]

- 14. nedstar.com [nedstar.com]

- 15. solventis.net [solventis.net]

- 16. byjus.com [byjus.com]

- 17. m.youtube.com [m.youtube.com]

- 18. This compound | CAS:1552-96-1 | Manufacturer ChemFaces [chemfaces.com]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

The Dual-Fluorescence Enigma: An In-depth Technical Guide to the Intramolecular Charge Transfer Mechanism of DMACA

For Immediate Release

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals on the Core Intramolecular Charge Transfer (ICT) Mechanism of 4-(Dimethylamino)cinnamaldehyde (DMACA).

This technical guide provides a comprehensive exploration of the intramolecular charge transfer (ICT) and twisted intramolecular charge transfer (TICT) mechanisms that govern the unique photophysical properties of 4-(dimethylamino)cinnamaldehyde (DMACA). As a molecule of significant interest in the development of fluorescent probes and sensors, a deep understanding of its excited-state dynamics is paramount for its effective application in diverse scientific fields. This document offers a synthesis of experimental evidence and theoretical insights, designed to empower researchers to harness the full potential of DMACA and related chromophores.

Introduction: The Allure of the Electron Donor-Acceptor System

DMACA is a quintessential example of a "push-pull" chromophore, characterized by an electron-donating dimethylamino group (-N(CH3)2) and an electron-accepting cinnamaldehyde moiety. This architecture is the foundation of its fascinating photophysical behavior. Upon photoexcitation, a significant redistribution of electron density occurs, leading to the formation of an intramolecular charge transfer (ICT) state. This process is highly sensitive to the surrounding environment, particularly the polarity of the solvent, making DMACA an excellent candidate for a solvatochromic probe. The fluorescence of DMACA is directly linked to this ICT mechanism, and its modulation by external factors is the key to its application in sensing and imaging.[1]

The Photophysical Manifestation of ICT: A Tale of Two States

The hallmark of the ICT mechanism in DMACA is its pronounced solvatochromism, the change in its absorption and emission spectra with varying solvent polarity. In nonpolar solvents, DMACA typically exhibits a primary fluorescence band corresponding to a locally excited (LE) state. As the solvent polarity increases, a new, red-shifted emission band emerges, which is attributed to the formation of a twisted intramolecular charge transfer (TICT) state.[2] This dual fluorescence is a direct consequence of the competition between the LE and TICT excited states.

The Locally Excited (LE) State

Upon absorption of a photon, DMACA is promoted to an excited electronic state. In its initial excited state, the molecule largely retains its ground-state geometry, which is relatively planar. This state is referred to as the locally excited (LE) state. De-excitation from this state results in fluorescence at a shorter wavelength.

The Twisted Intramolecular Charge Transfer (TICT) State

In polar solvents, the excited molecule can undergo a conformational change, specifically a rotation around the single bond connecting the dimethylamino group to the phenyl ring. This twisting motion leads to a perpendicular arrangement of the donor and acceptor moieties, resulting in a highly polar, charge-separated state known as the TICT state.[3][4] This state is stabilized by polar solvent molecules, leading to a lower energy level compared to the LE state. Consequently, fluorescence from the TICT state is observed at a longer wavelength (a bathochromic shift). The extent of this red shift is a direct measure of the solvent's polarity.

Experimental Characterization of the ICT Mechanism

A combination of steady-state and time-resolved spectroscopic techniques is employed to experimentally probe the ICT and TICT dynamics of DMACA.

Steady-State Absorption and Fluorescence Spectroscopy

Objective: To investigate the effect of solvent polarity on the absorption and emission spectra of DMACA and to quantify the solvatochromic shift.

Protocol:

-

Sample Preparation: Prepare a stock solution of DMACA in a nonpolar solvent (e.g., cyclohexane). Prepare a series of solutions of DMACA in various solvents of increasing polarity (e.g., toluene, dichloromethane, acetonitrile, ethanol, water) by diluting the stock solution to a final concentration of approximately 10-5 M.

-

Absorption Spectroscopy: Record the UV-Vis absorption spectrum of each solution using a spectrophotometer. Determine the wavelength of maximum absorption (λabs).

-

Fluorescence Spectroscopy: Record the fluorescence emission spectrum of each solution using a fluorometer. The excitation wavelength should be set at the isosbestic point observed in the absorption spectra, if present, or at the λabs in the nonpolar solvent. Determine the wavelength of maximum emission (λem).

-

Data Analysis: Calculate the Stokes shift (Δν) for each solvent using the following equation: Δν = (1/λabs - 1/λem) x 107 cm-1.

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetimes of the LE and TICT states and to gain insight into the dynamics of the ICT process.

Protocol:

-

Instrumentation: Utilize a time-correlated single photon counting (TCSPC) system equipped with a pulsed laser source for excitation and a sensitive photodetector.

-

Sample Preparation: Prepare solutions of DMACA in a nonpolar solvent (e.g., cyclohexane) and a polar solvent (e.g., acetonitrile) as described above.

-

Data Acquisition: Excite the sample with short laser pulses at a wavelength corresponding to the absorption maximum. Collect the fluorescence decay profiles at the emission maxima of the LE and TICT bands.

-

Data Analysis: Analyze the fluorescence decay curves using appropriate fitting models (e.g., mono- or bi-exponential decay) to determine the fluorescence lifetimes (τ) of the excited states. In polar solvents, a bi-exponential decay is often observed, corresponding to the lifetimes of the LE and TICT states.

Quantitative Data Presentation

The photophysical properties of DMACA are highly dependent on the solvent environment. The following table summarizes typical data obtained from steady-state spectroscopy in a range of aprotic solvents.

| Solvent | Dielectric Constant (ε) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (Δν, cm-1) |

| Cyclohexane | 2.02 | ~358 | - | - |

| Dioxane | 2.21 | - | - | - |

| Toluene | 2.38 | - | - | - |

| Dichloromethane | 8.93 | - | - | - |

| Acetonitrile | 37.5 | ~376 | - | - |

Note: A complete dataset with emission maxima and Stokes shifts for all solvents was not available in the searched literature. The absorption maxima are indicative of the solvatochromic effect.[2]

Lippert-Mataga Analysis

The solvatochromic behavior of DMACA can be further analyzed using the Lippert-Mataga equation, which relates the Stokes shift to the solvent polarity function, f(ε, n):

Δν = (2(μe - μg)2 / (hca3)) * f(ε, n) + constant

where:

-

μe and μg are the dipole moments of the excited and ground states, respectively.

-

h is Planck's constant, c is the speed of light, and a is the Onsager cavity radius.

-

f(ε, n) = [(ε-1)/(2ε+1) - (n2-1)/(2n2+1)]

A linear plot of the Stokes shift against the solvent polarity function provides evidence for the ICT nature of the excited state and allows for the estimation of the change in dipole moment upon excitation.[5][6][7]

Theoretical Modeling of the ICT Mechanism

Computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), provides invaluable insights into the electronic structure and geometry of DMACA in its ground and excited states.

Computational Methodology

Objective: To model the ground and excited state geometries, absorption and emission energies, and the potential energy surface for the twisting motion of the dimethylamino group.

Protocol:

-

Software: Utilize a quantum chemistry software package such as Gaussian.

-

Method: Employ Density Functional Theory (DFT) for ground state geometry optimization and TD-DFT for excited state calculations. A common functional used for such systems is B3LYP, paired with a suitable basis set like 6-31G(d) or 6-311++G(d,p).[3][4]

-

Solvent Effects: Incorporate the influence of the solvent using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[3][4]

-

Potential Energy Surface Scan: Perform a relaxed potential energy surface scan by systematically varying the dihedral angle of the C-N bond connecting the dimethylamino group to the phenyl ring to map the energy landscape from the LE to the TICT state.

Key Theoretical Findings

Theoretical calculations have corroborated the experimental observations, showing that:

-

The ground state of DMACA is largely planar.

-

Upon excitation, there is a significant charge transfer from the dimethylamino group to the cinnamaldehyde moiety.

-

The potential energy surface of the first excited state in polar solvents shows a minimum at a twisted geometry (around 90°), corresponding to the TICT state.[3]

-

The calculated absorption and emission energies show a bathochromic shift with increasing solvent polarity, in good agreement with experimental data.[3]

Visualizing the ICT Process

Diagrams are essential tools for visualizing the complex photophysical processes involved in the ICT mechanism of DMACA.

Jablonski Diagram of DMACA

Caption: Workflow for the experimental investigation of the ICT mechanism.

The ICT Mechanism in DMACA

Caption: Schematic representation of the ICT and TICT states in DMACA.

Conclusion and Future Perspectives

The intramolecular charge transfer mechanism of DMACA is a rich and complex phenomenon that underpins its utility as a fluorescent probe. The solvent-dependent dual fluorescence, arising from the competition between the locally excited and twisted intramolecular charge transfer states, provides a powerful tool for probing the polarity of microenvironments. A thorough understanding of this mechanism, achieved through a synergistic combination of experimental spectroscopy and theoretical calculations, is crucial for the rational design of new and improved fluorescent sensors for applications in chemistry, biology, and materials science. Future research will likely focus on fine-tuning the photophysical properties of DMACA derivatives to enhance their sensitivity, selectivity, and biocompatibility for advanced imaging and sensing applications.

References

-

Chowdhury, J., Ferdous, J., Lihavainen, J., Albrectsen, B. R., & Lundberg-Felten, J. (2023). Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues. Frontiers in Plant Science, 13, 1060804. [Link]

-

4-(Dimethylamino)cinnamaldehyde: A Key Chromogenic Reagent and Synthesis Intermediate. (n.d.). Autech Industry. Retrieved from [Link]

-

Ghosh, S., et al. (2010). Evaluation of intramolecular charge transfer state of 4-N, N-dimethylamino cinnamaldehyde using time-dependent density functional theory. Journal of the Iranian Chemical Society, 7(4), 932-941. [Link]

-

Ghosh, S., et al. (2010). Evaluation of intramolecular charge transfer state of 4-N, N-dimethylamino cinnamaldehyde using time-dependent density functional theory. ResearchGate. [Link]

-

Bangal, P. R., et al. (2001). Excited state photodynamics of 4-N,N-dimethylamino cinnamaldehyde: A solvent dependent competition of TICT and intermolecular hydrogen bonding. ResearchGate. [Link]

-

Panja, S., & Chakravorti, S. (2000). Modulation of photophysics due to orientational selectivity of 4- N, N-dimethylamino cinnamaldehyde ??-cyclodextrin inclusion complex in different solvents. Chemical Physics Letters, 329(5-6), 377-385. [Link]

-

dos Santos, F. P., et al. (2023). Elucidating the conformational change and electronic absorption spectrum of p-dimethylamino-cinnamaldehyde merocyanine across different solvent polarities. The Journal of Chemical Physics, 159(7). [Link]

-

Time-resolved Measurements Using the Agilent Cary Eclipse Fluorescence Spectrophotometer. (2016). Agilent. [Link]

-

Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. (2020). MDPI. [Link]

-

Time Resolved Fluorescence Spectroscopy. (2017). University of Washington. [Link]

-

Al-Kaysi, R. O., et al. (2023). Fluorescent Molecular Rotors Based on Hinged Anthracene Carboxyimides. Molecules, 28(8), 3394. [Link]

-

Chowdhury, J., Ferdous, J., Lihavainen, J., Albrectsen, B. R., & Lundberg-Felten, J. (2023). Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues. Frontiers in Plant Science, 13, 1060804. [Link]

-

4-(Dimethylamino)cinnamaldehyde. (n.d.). PubChem. Retrieved from [Link]

-

dos Santos, F. P., et al. (2023). Elucidating the conformational change and electronic absorption spectrum of p-dimethylamino-cinnamaldehyde merocyanine across different solvent polarities. The Journal of Chemical Physics, 159(7). [Link]

-

A practical guide to time-resolved fluorescence microscopy and spectroscopy. (2024). bioRxiv. [Link]

-

Demonstration of Solvent Effects on Fluorescence Spectra of a Fluorophore. (n.d.). Virtual Labs. Retrieved from [Link]

-

Thermally activated delayed fluorescence (TADF) emitters: sensing and boosting spin-flipping by aggregation. (2021). Beilstein Journal of Organic Chemistry, 17, 1754-1764. [Link]

-

Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. (n.d.). HORIBA. Retrieved from [Link]

-

Lippert-Mataga plot for DMAPOP. (n.d.). ResearchGate. Retrieved from [Link]

-

Jacquemin, D., & Adamo, C. (2013). The calculations of excited-state properties with Time-Dependent Density Functional Theory. Chemical Society Reviews, 42(3), 845-856. [Link]

-

Casida, M. E., & Huix-Rotllant, M. (2016). Time-Dependent Density-Functional Theory (TD-DFT): A Hands-On Tutorial. arXiv preprint arXiv:1603.01121. [Link]

Sources

- 1. CN105777564A - Synthesis method of medicine intermediate 4-dimethylaminocinnamaldehyde - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ias.ac.in [ias.ac.in]

- 5. Fluorescent Molecular Rotors Based on Hinged Anthracene Carboxyimides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 7. researchgate.net [researchgate.net]

4-(Dimethylamino)cinnamic acid derivatives and their applications

An In-depth Technical Guide to 4-(Dimethylamino)cinnamic Acid Derivatives and Their Applications

Authored by a Senior Application Scientist

Foreword: Unveiling the Potential of a Versatile Molecular Scaffold

In the dynamic landscape of scientific research, certain molecular scaffolds emerge as exceptionally versatile tools, finding applications across a spectrum of disciplines. This compound (DMACA) and its derivatives represent one such class of compounds. Initially recognized for their interesting photophysical properties, their utility has expanded significantly, driven by a deeper understanding of their underlying chemical principles. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, properties, and applications of DMACA derivatives, grounded in scientific literature and practical insights. We will delve into the core principles that govern their functionality, explore their diverse applications, and provide actionable experimental protocols to empower your research endeavors.

The Core of Functionality: Understanding the Photophysics of DMACA

The unique utility of many this compound derivatives stems from their fascinating photophysical behavior, specifically the phenomenon of Intramolecular Charge Transfer (ICT) . Upon absorption of light, the electron density in the molecule is redistributed, shifting from the electron-donating dimethylamino group to the electron-accepting carboxylic acid moiety. This charge separation in the excited state is highly sensitive to the surrounding environment.

In polar solvents, the excited state can be stabilized through dipole-dipole interactions, leading to a significant red-shift in the fluorescence emission spectrum. This solvatochromic effect is a hallmark of ICT probes. Furthermore, DMACA can undergo a process known as Twisted Intramolecular Charge Transfer (TICT) , where the dimethylamino group twists out of the plane of the aromatic ring in the excited state.[1] This structural relaxation leads to a new, low-energy excited state that is often non-emissive or weakly emissive, providing a mechanism for fluorescence quenching or modulation. The interplay between the locally excited (LE) state and the TICT state is highly dependent on environmental factors such as solvent polarity and viscosity, making DMACA derivatives exquisite sensors of their local environment.